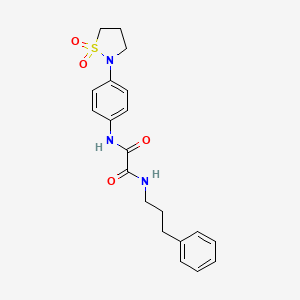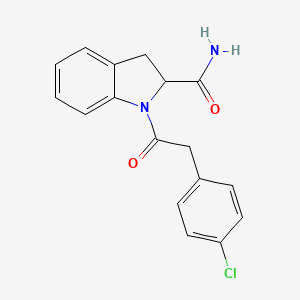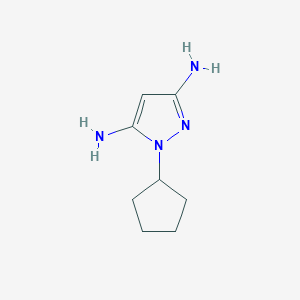
3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H31N3O2 and its molecular weight is 369.509. The purity is usually 95%.
BenchChem offers high-quality 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Progesterone Receptor Modulation
One significant application in scientific research for compounds similar to 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile is in the development of progesterone receptor modulators. Studies have shown that structural variations in related compounds can switch between agonist and antagonist properties of progesterone receptors. These properties are essential in female healthcare, addressing issues like contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).
Heterocyclic Chemistry
In heterocyclic chemistry, compounds with a similar structure have been synthesized through a one-pot process involving the coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence. This method is used to create cyclopentyl and cyclohexyl annealed pyridines, which are crucial in the synthesis of natural products and pharmaceuticals (Yehia et al., 2002).
Organic Light-Emitting Diode (OLED) Development
Research in organic electronics, particularly in OLEDs, has explored the use of related iridium complexes for red phosphorescence. Such materials are vital for developing high-efficiency OLEDs with specific light emission properties (Tsuboyama et al., 2003).
Enamine Chemistry
Enamine chemistry, an area closely related to the structure of the compound , involves transformations of cyclohexanone and its derivatives. This area of research is significant in organic synthesis, particularly in the creation of α,β-unsaturated aldehydes, which are crucial intermediates in various chemical syntheses (Carlsson & Lawesson, 1982).
Synthesis of Pyrimido and Tetrahydroquinoline Derivatives
The compound's structural framework is instrumental in synthesizing pyrimido [4, 5-b]-quinoline derivatives. These derivatives are significant in medicinal chemistry due to their antimicrobial activities (Elkholy & Morsy, 2006).
Propiedades
IUPAC Name |
3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-16-12-18(17(2)25(16)20-8-6-5-7-9-20)13-19(14-23)21(26)24-10-11-27-15-22(24,3)4/h12-13,20H,5-11,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAYLJZZCXFFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)N3CCOCC3(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,3-dimethylmorpholine-4-carbonyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylphenyl]pyridine-3-carboxamide](/img/structure/B2585309.png)


![2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2585313.png)
![5-[1-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2585314.png)

![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2585318.png)


![2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2585324.png)

![1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2585327.png)